

MRC-5 vs. WI-38: A Comparative Guide for Clinical Virus Isolation

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Compound of Interest

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For decades, the choice between MRC-5 and WI-38 human diploid fibroblast cell lines has been a cornerstone of clinical virology for the isolation and propagation of viruses from patient samples. Both cell lines, derived from human embryonic lung tissue, have proven invaluable for diagnostics, vaccine development, and basic research. This guide provides a detailed comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal cell line for their specific applications.

At a Glance: Key Characteristics

Feature	MRC-5	WI-38
Origin	Human embryonic lung fibroblasts	Human embryonic lung fibroblasts
Sex of Fetus	Male	Female
Year of Isolation	1966	1962
Karyotype	46,XY (Normal male)	46,XX (Normal female)
Finite Lifespan	Approximately 45 population doublings	Approximately 50 ± 10 population doublings[1]
Key Applications	Virus isolation, vaccine production (e.g., rubella, hepatitis A, varicella, rabies), virology research	Virus isolation, vaccine production (e.g., measles, mumps, rubella, varicella, polio, hepatitis A, rabies), aging research[1]

Performance in Clinical Virus Isolation: A Data-Driven Comparison

The suitability of a cell line for clinical virology is primarily determined by its spectrum of viral susceptibility and the clarity and speed of the cytopathic effect (CPE) development.

A foundational comparative study by Friedman and Koropchak (1978) evaluated MRC-5 and WI-38 for their efficiency in isolating viruses from clinical specimens. The study concluded that the viral recovery rates were similar for both cell lines. Furthermore, the appearance and the speed of onset of the cytopathic effect were also comparable between MRC-5 and WI-38.[2][3][4]

A key differentiating factor noted in historical context was the longer in-vitro lifespan of MRC-5 cells, which made them a more suitable replacement as the original stocks of WI-38 began to diminish.[4]

Subsequent studies have continued to utilize MRC-5 for the isolation of various clinical viruses. For instance, a study by de Oña et al. (1995) compared the efficacy of MRC-5 cells with the

conventional Madin-Darby canine kidney (MDCK) cell line for the isolation of influenza virus from 94 pharyngeal swab samples. The results demonstrated that MRC-5 cells are a highly effective substrate for this purpose.

Table 1: Comparison of Influenza Virus Isolation Rates in MRC-5 and MDCK Cells[\[5\]](#)[\[6\]](#)

Cell Line	Number of Samples Inoculated	Number of Positive Isolates	Isolation Rate (%)
MRC-5	94	17	18%
MDCK	94	14	15%

Data from de Oña, M., et al. (1995). Isolation of influenza virus in human lung embryonated fibroblast cells (MRC-5) from clinical samples. Journal of Clinical Microbiology, 33(7), 1948-1949.[\[5\]](#)[\[6\]](#)

This study highlights the utility of MRC-5 in a routine clinical virology setting for respiratory viruses. While this study did not include a direct comparison with WI-38, the established similarity in viral susceptibility from earlier studies suggests that WI-38 would perform comparably for influenza virus isolation.

Experimental Protocols for Clinical Virus Isolation

The following is a synthesized protocol for the isolation of common clinical viruses (respiratory, herpes-, and enteroviruses) using MRC-5 or WI-38 cells, based on established virological methods.

I. Cell Culture and Maintenance

- Cell Propagation: Culture MRC-5 or WI-38 cells in Eagle's Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics (100 U/mL penicillin, 100 µg/mL streptomycin).
- Incubation: Maintain cultures at 37°C in a humidified atmosphere with 5% CO₂.

- Subculture: Passage cells when they reach 80-90% confluency. Use 0.25% trypsin-EDTA to detach the cells. Split cultures at a ratio of 1:2 to 1:4.

II. Specimen Preparation and Inoculation

- Specimen Collection: Collect clinical specimens (e.g., nasopharyngeal swabs, throat swabs, vesicle fluid, stool) in viral transport medium (VTM).
- Specimen Processing:
 - Swabs: Vortex the swab in VTM for 15-20 seconds. Centrifuge at 1,500 x g for 10 minutes to pellet cellular debris. Use the supernatant for inoculation.
 - Stool: Prepare a 10-20% suspension in MEM. Centrifuge at 3,000 x g for 20 minutes. Filter the supernatant through a 0.22 µm filter.
- Inoculation:
 - Prepare confluent monolayers of MRC-5 or WI-38 cells in shell vials or culture tubes.
 - Remove the growth medium and wash the cell monolayer twice with sterile phosphate-buffered saline (PBS).
 - Inoculate 0.2-0.5 mL of the processed specimen onto the cell monolayer.
 - Allow the virus to adsorb for 1-2 hours at 37°C, gently rocking the vessel every 15-20 minutes.
 - After adsorption, add 1-2 mL of maintenance medium (MEM with 2% FBS and antibiotics).

III. Incubation and Observation

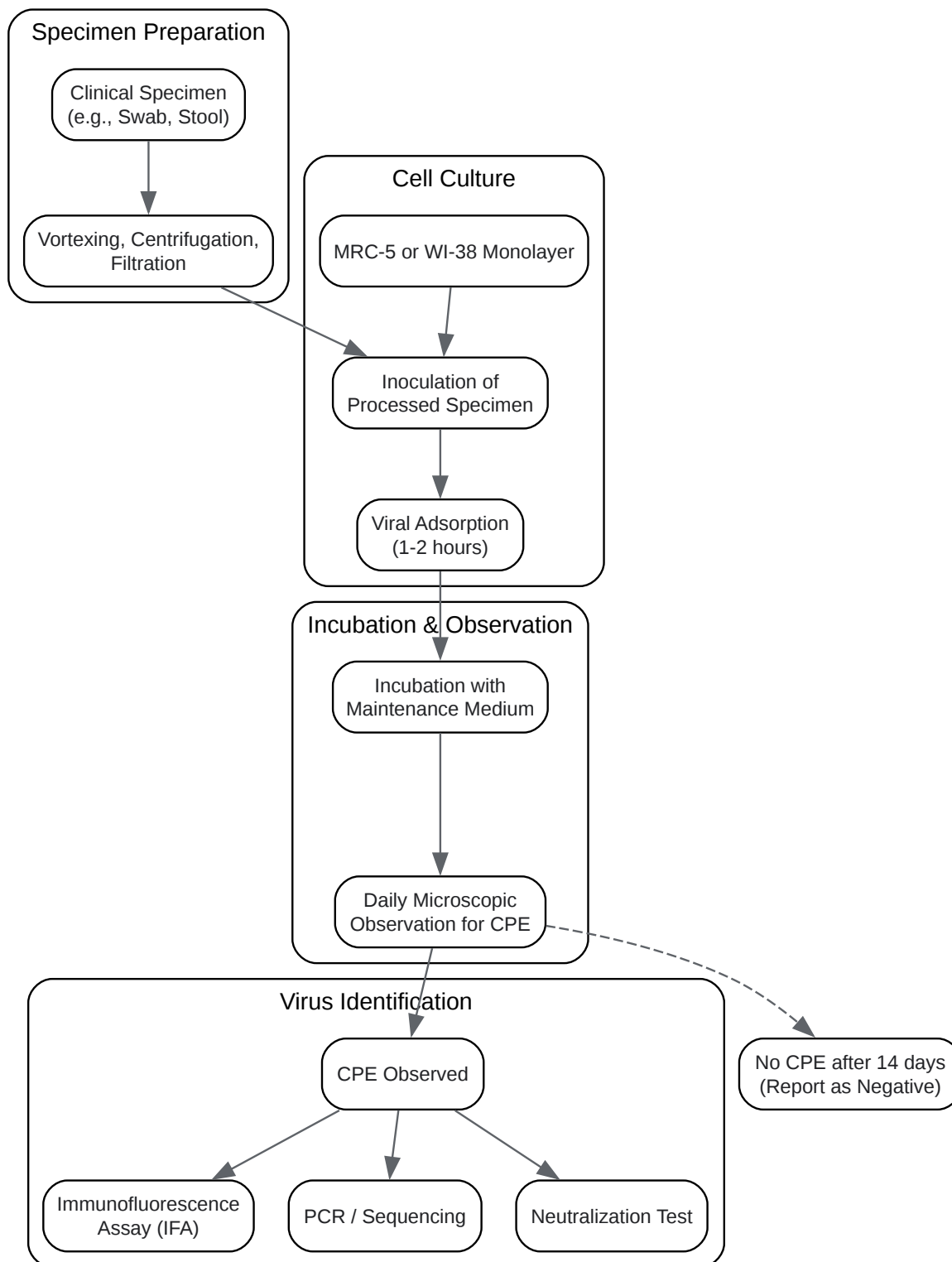
- Incubation: Incubate the inoculated cultures at 37°C.
- Observation for Cytopathic Effect (CPE): Examine the cultures daily for at least 14 days using an inverted microscope.
 - Typical CPE in MRC-5/WI-38:

- Enteroviruses (e.g., Coxsackievirus): Rounding, refractile cells, followed by cell detachment and lysis.
- Herpes Simplex Virus (HSV): Focal areas of rounded, ballooned cells (plaques), often with syncytia (multinucleated giant cells) formation.[7]
- Adenovirus: Swelling and rounding of cells in grape-like clusters.
- Respiratory Syncytial Virus (RSV): Formation of large syncytia.
- Influenza Virus: Cell rounding and detachment, often less pronounced than enteroviruses.

IV. Virus Identification

- Immunofluorescence Assay (IFA): Once CPE is observed, cells can be scraped and spotted onto a slide. After fixation, stain with virus-specific monoclonal antibodies conjugated to a fluorescent dye.
- Neutralization Test: To confirm the identity of an isolate, a neutralization test can be performed using type-specific antisera.
- Molecular Methods: Viral RNA or DNA can be extracted from the culture supernatant or infected cells and identified using polymerase chain reaction (PCR) or sequencing.

General Workflow for Clinical Virus Isolation

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General Workflow for Clinical Virus Isolation

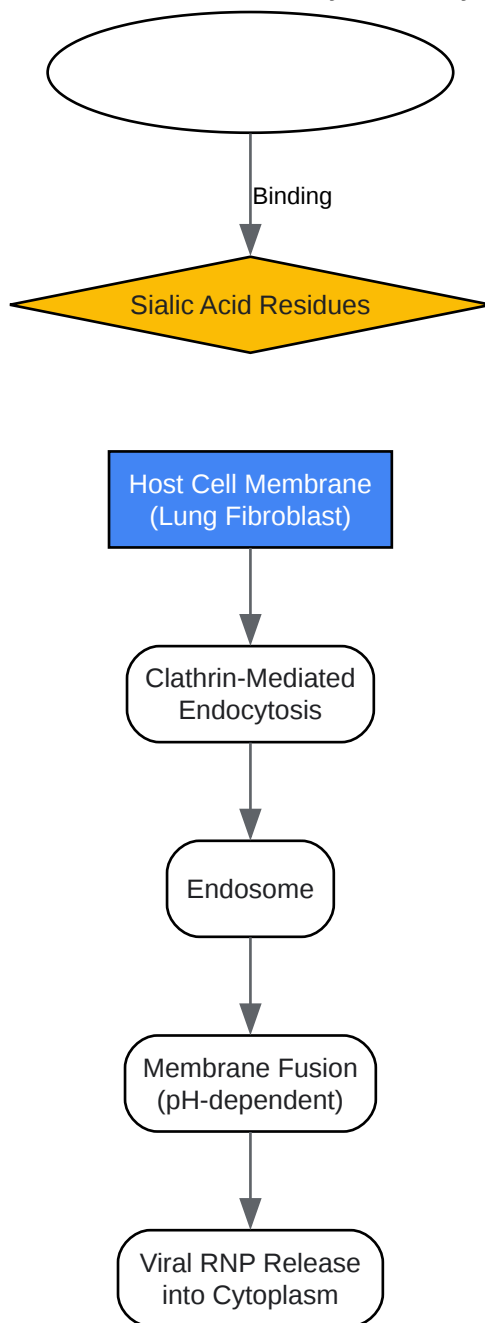
Viral Entry Signaling Pathways

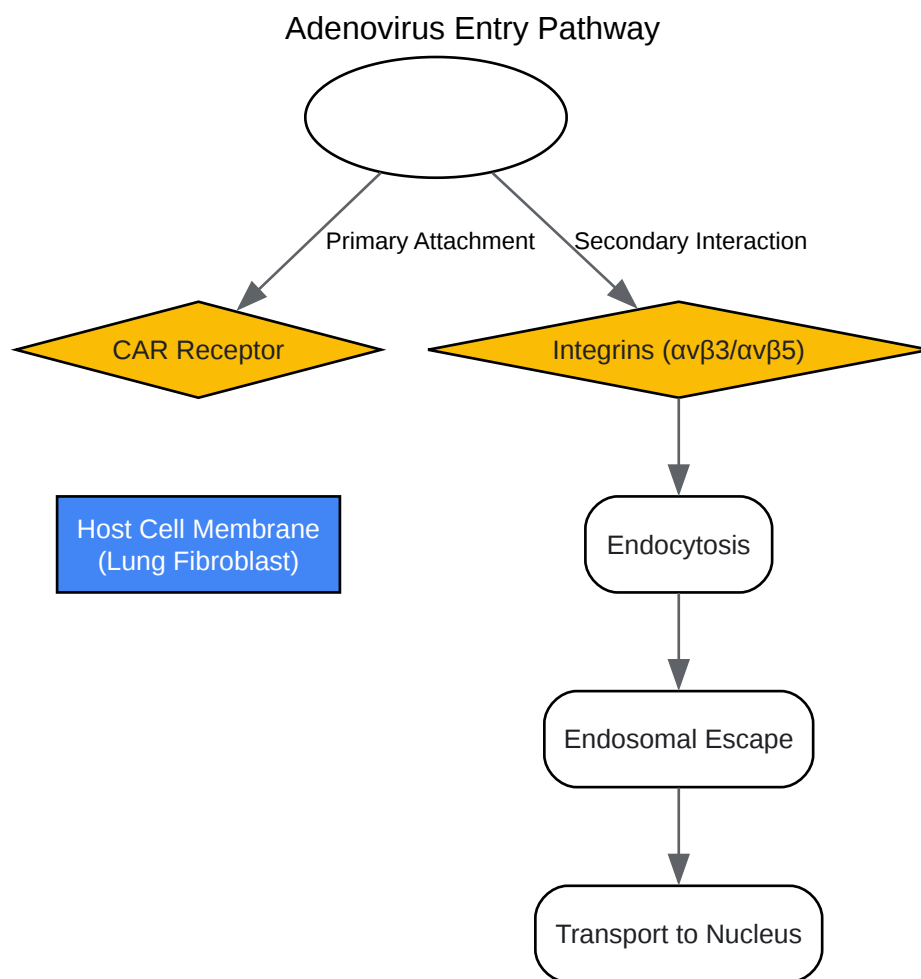
Understanding the molecular mechanisms of viral entry is critical for the development of antiviral therapies. Below are simplified diagrams of the entry pathways for three common viruses that can be isolated in MRC-5 and WI-38 cells.

Influenza A Virus Entry

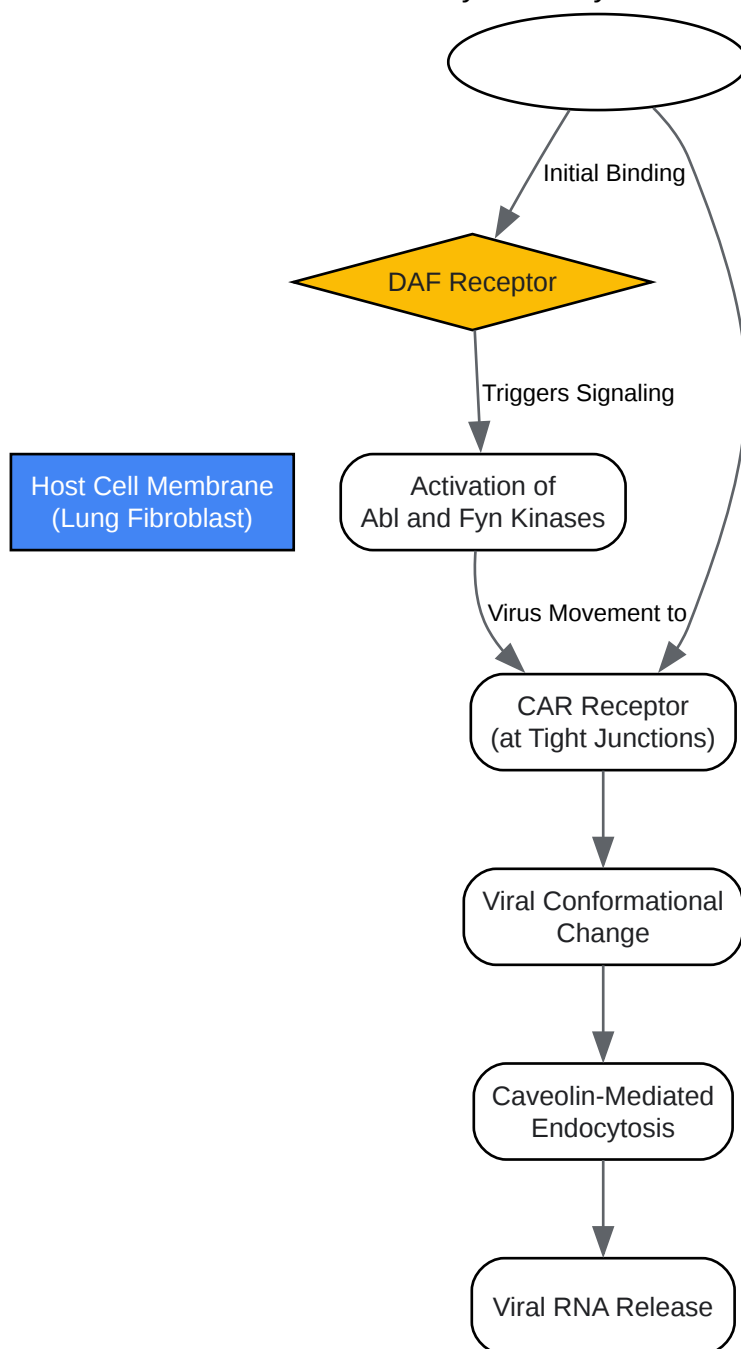
Influenza A virus initiates infection by binding to sialic acid residues on the surface of host cells. This interaction triggers endocytosis, leading to the internalization of the virus.

Influenza A Virus Entry Pathway





Coxsackievirus B Entry Pathway



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